molecular formula C6H6BrN3O B6276248 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde CAS No. 2763756-39-2

1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B6276248
CAS No.: 2763756-39-2
M. Wt: 216.04 g/mol
InChI Key: OBFCJUVSBOWTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility in biological systems, binding with various enzymes and receptors, and exhibiting a wide range of biological activities .

Preparation Methods

The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in an aqueous medium. The reaction conditions often include mild temperatures and neutral pH, making it a convenient and efficient method for synthesizing triazole derivatives .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde include other triazole derivatives such as:

  • 1-(4-chloro-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
  • 1-(4-fluoro-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
  • 1-(4-methyl-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

These compounds share similar structural features but differ in the substituents on the triazole ring, which can affect their chemical reactivity and biological activity . The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other substituents .

Properties

CAS No.

2763756-39-2

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

1-(4-bromotriazol-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H6BrN3O/c7-5-3-8-10(9-5)6(4-11)1-2-6/h3-4H,1-2H2

InChI Key

OBFCJUVSBOWTDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)N2N=CC(=N2)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.